Cas no 1864057-71-5 (1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride)

1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride structure
1864057-71-5 structure
商品名:1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride
CAS番号:1864057-71-5
MF:C12H17ClFNO
メガワット:245.72088599205
CID:5719702
PubChem ID:86263110

1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • F2167-2166
    • (4-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride
    • AKOS026747785
    • EN300-240916
    • (4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
    • (4-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
    • 1864057-71-5
    • KS-9700
    • 1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride
    • インチ: 1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-4,10,12H,5-8,14H2;1H
    • InChIKey: FJKKYIXXPSMDAT-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1C=CC(=CC=1)C(C1CCOCC1)N

計算された属性

  • せいみつぶんしりょう: 245.0982700g/mol
  • どういたいしつりょう: 245.0982700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų

1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-240916-0.05g
(4-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
1864057-71-5 95%
0.05g
$188.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11056-1-100MG
1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride
1864057-71-5 95%
100MG
¥ 884.00 2023-04-14
Life Chemicals
F2167-2166-5g
(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
1864057-71-5 95%+
5g
$1833.0 2023-09-06
Life Chemicals
F2167-2166-1g
(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
1864057-71-5 95%+
1g
$611.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11056-1-250MG
1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride
1864057-71-5 95%
250MG
¥ 1,412.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11056-1-500MG
1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride
1864057-71-5 95%
500MG
¥ 2,349.00 2023-04-14
Life Chemicals
F2167-2166-10g
(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
1864057-71-5 95%+
10g
$2566.0 2023-09-06
Enamine
EN300-240916-5.0g
(4-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
1864057-71-5 95%
5.0g
$2360.0 2024-06-19
Enamine
EN300-240916-1g
(4-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
1864057-71-5 95%
1g
$813.0 2023-09-15
Enamine
EN300-240916-10g
(4-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
1864057-71-5 95%
10g
$3500.0 2023-09-15

1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride 関連文献

1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochlorideに関する追加情報

1-(4-Fluorophenyl)-1-(oxan-4-yl)methanamine Hydrochloride: A Comprehensive Overview

The compound with CAS No 1864057-71-5, commonly referred to as 1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a fluorophenyl group with an oxane ring, making it a valuable substrate for various chemical and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic asymmetric synthesis. These techniques not only enhance the yield and purity of the compound but also pave the way for its application in drug discovery and development.

One of the most promising aspects of 1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride is its potential as a building block in medicinal chemistry. Its structure allows for easy functionalization, enabling researchers to explore its utility in designing bioactive molecules with diverse therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.

In addition to its enzymatic inhibitory properties, this compound has also been investigated for its potential role in modulating cellular signaling pathways. Recent research highlights its ability to interact with G-protein coupled receptors (GPCRs), which are critical targets for numerous pharmaceutical agents. This interaction suggests that 1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride could serve as a lead compound for developing novel therapeutics targeting conditions such as inflammation, pain, and cardiovascular diseases.

The pharmacokinetic profile of this compound has also been extensively studied, revealing favorable absorption and bioavailability characteristics. These findings underscore its potential as an orally active drug candidate. Furthermore, preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a safer option for further preclinical development.

From a structural perspective, the fluorophenyl group imparts electronic and steric properties that enhance the compound's binding affinity to target proteins. Meanwhile, the oxane ring contributes to the molecule's stability and solubility, which are crucial attributes for drug-like behavior. The hydrochloride salt form ensures optimal solubility and stability under physiological conditions.

Looking ahead, ongoing research is focused on optimizing the stereochemistry of 1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride to improve its pharmacodynamic properties. Advances in chiral resolution techniques are expected to facilitate the production of enantiomerically pure compounds, which could further enhance their therapeutic efficacy.

In summary, 1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride represents a versatile and promising molecule with wide-ranging applications in drug discovery and development. Its unique structure, combined with favorable pharmacokinetic properties and emerging biological activities, positions it as a valuable asset in contemporary medicinal chemistry research.

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